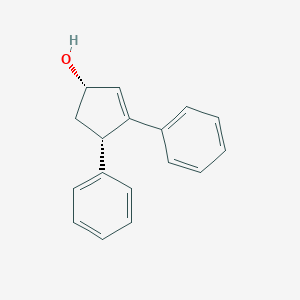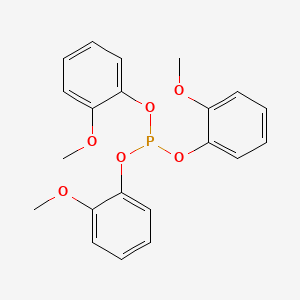
Tris(2-methoxyphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methoxyphenyl) phosphite: is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphite ester derived from 2-methoxyphenol and phosphorus trichloride. This compound is known for its applications in catalysis and as a ligand in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-methoxyphenyl) phosphite can be synthesized through the reaction of 2-methoxyphenol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction of 2-methoxyphenol with phosphorus trichloride: This step involves the formation of the phosphite ester by reacting 2-methoxyphenol with phosphorus trichloride in the presence of a base to neutralize the hydrochloric acid produced.
Purification: The crude product is purified by recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methoxyphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: Tris(2-methoxyphenyl) phosphite is widely used as a ligand in catalysis. It is employed in various catalytic reactions, including allylic substitution, Suzuki coupling, and hydrogenation reactions .
Biology and Medicine: In biological and medical research, this compound is used as a reducing agent and in the synthesis of biologically active compounds .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mécanisme D'action
The mechanism of action of tris(2-methoxyphenyl) phosphite involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways depend on the specific catalytic system in which it is used .
Comparaison Avec Des Composés Similaires
Tris(2,4,6-trimethoxyphenyl) phosphine: This compound is similar in structure but has additional methoxy groups, making it a stronger nucleophile and a more effective catalyst in certain reactions.
Tris(2-carboxyethyl) phosphine: Known for its use as a reducing agent in biological systems.
Uniqueness: Tris(2-methoxyphenyl) phosphite is unique due to its specific electronic and steric properties, which make it an effective ligand in various catalytic processes. Its methoxy groups provide electron-donating effects, enhancing its reactivity in certain reactions .
Propriétés
Numéro CAS |
36370-75-9 |
|---|---|
Formule moléculaire |
C21H21O6P |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
tris(2-methoxyphenyl) phosphite |
InChI |
InChI=1S/C21H21O6P/c1-22-16-10-4-7-13-19(16)25-28(26-20-14-8-5-11-17(20)23-2)27-21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 |
Clé InChI |
ZEAQEZGTGCQGBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OP(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


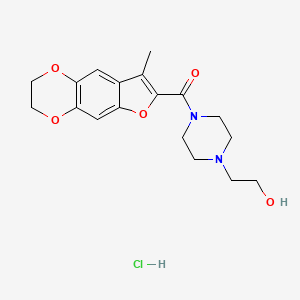
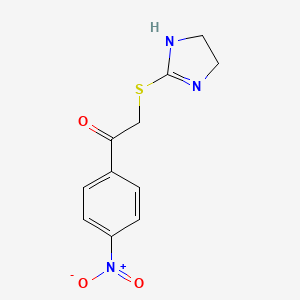
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
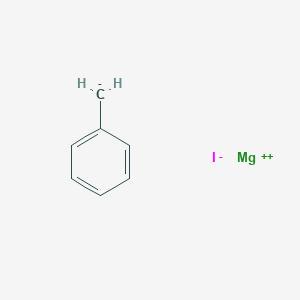
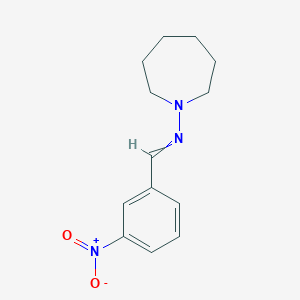

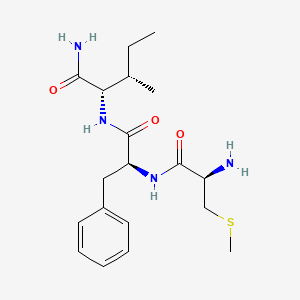
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
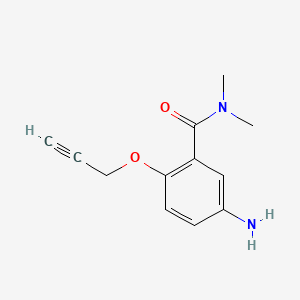
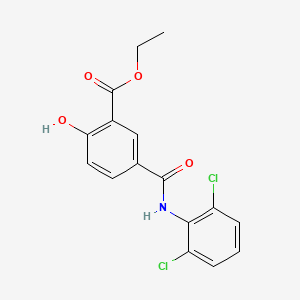
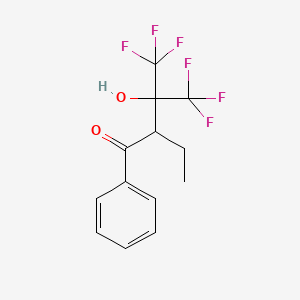
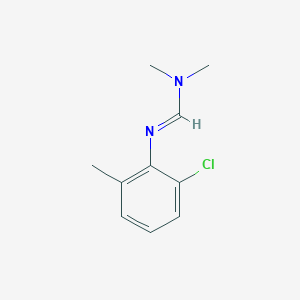
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
